molecular formula C18H15FN2O3S B284475 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

Katalognummer: B284475
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: BWGLVDRMTSNMQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in 1992 by scientists at the pharmaceutical company, Novartis. Since then, FTY720 has undergone numerous scientific studies to determine its efficacy and safety in treating different ailments.

Wirkmechanismus

The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves the activation of sphingosine-1-phosphate (S1P) receptors. S1P is a lipid signaling molecule that plays a role in various physiological processes, including immune cell trafficking, vascular development, and cell survival. This compound is phosphorylated in vivo to form this compound-phosphate, which binds to S1P receptors and triggers internalization of the receptor. This leads to the sequestration of lymphocytes in lymphoid organs, preventing their migration to sites of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In multiple sclerosis, this compound has been shown to reduce the number of circulating lymphocytes and inhibit the migration of immune cells into the central nervous system. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor angiogenesis. In transplant rejection, this compound has been shown to inhibit T-cell activation and migration.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its specificity for S1P receptors, which allows for targeted modulation of immune cell trafficking. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity at high doses, which can lead to bradycardia and atrioventricular block.

Zukünftige Richtungen

Future research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide could focus on its potential use in treating other diseases, such as Alzheimer's disease, Parkinson's disease, and rheumatoid arthritis. Additionally, research could focus on developing new analogs of this compound with improved efficacy and reduced toxicity. Finally, research could focus on elucidating the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic strategies.

Synthesemethoden

The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves several steps, including the reaction of 4-fluorophenyl isothiocyanate with 2-aminothiazole to form 4-(4-fluorophenyl)-1,3-thiazol-2-amine. This intermediate compound is then reacted with 2-(4-methoxyphenoxy)acetyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide has been studied for its potential use in treating a variety of diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay the progression of disability. In cancer, this compound has been shown to induce cell death in cancer cells and inhibit tumor growth. In transplant rejection, this compound has been shown to prevent the rejection of transplanted organs.

Eigenschaften

Molekularformel

C18H15FN2O3S

Molekulargewicht

358.4 g/mol

IUPAC-Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H15FN2O3S/c1-23-14-6-8-15(9-7-14)24-10-17(22)21-18-20-16(11-25-18)12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,21,22)

InChI-Schlüssel

BWGLVDRMTSNMQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Kanonische SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.